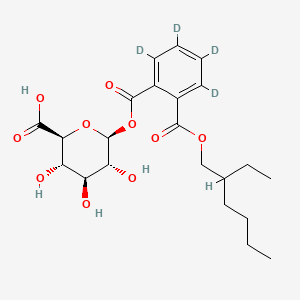
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterated glucuronide conjugate of mono-(2-ethyl-hexyl) phthalate. This compound is a metabolite of di-(2-ethyl-hexyl) phthalate, which is widely used as a plasticizer in various consumer products. The deuterated form is often used in scientific research to study metabolic pathways and the effects of phthalates on biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 typically involves the glucuronidation of mono-(2-ethyl-hexyl) phthalate. This process can be carried out using recombinant UDP-glucuronosyltransferases and microsomes from the liver and intestine . The reaction conditions often include the use of specific enzymes and cofactors to facilitate the glucuronidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the glucuronide conjugate.
Análisis De Reacciones Químicas
Types of Reactions
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 primarily undergoes glucuronidation reactions. This process involves the addition of a glucuronic acid moiety to the parent compound, facilitated by UDP-glucuronosyltransferases .
Common Reagents and Conditions
The glucuronidation reactions typically require UDP-glucuronic acid as a cofactor and specific UDP-glucuronosyltransferases as catalysts. The reactions are carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate.
Major Products Formed
The major product formed from the glucuronidation of mono-(2-ethyl-hexyl) phthalate is this compound. This compound is a stable metabolite that can be further analyzed for its biological effects and metabolic pathways.
Aplicaciones Científicas De Investigación
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways of phthalates and their glucuronide conjugates.
Medicine: Understanding the toxicokinetics and metabolism of phthalates in humans and animals.
Industry: Developing safer alternatives to traditional plasticizers and assessing the environmental impact of phthalates.
Mecanismo De Acción
The mechanism of action of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 involves its role as a metabolite of di-(2-ethyl-hexyl) phthalate. The glucuronidation process facilitates the detoxification and excretion of the parent compound. The molecular targets and pathways involved include various UDP-glucuronosyltransferases that catalyze the glucuronidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Mono-(2-ethyl-hexyl) phthalate
- Di-(2-ethyl-hexyl) phthalate
- Mono-(2-ethyl-hexyl) phthalate-d4
Uniqueness
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in studying the metabolic fate and biological effects of phthalates.
Propiedades
Fórmula molecular |
C22H30O10 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1/i6D,7D,9D,10D |
Clave InChI |
UDJLVIABEVCMKC-IUJFLSJQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

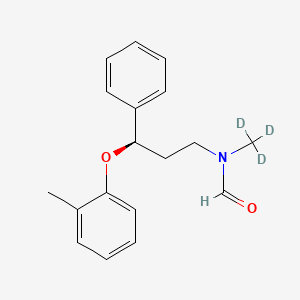
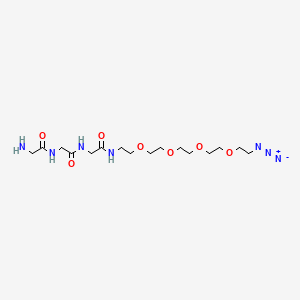
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
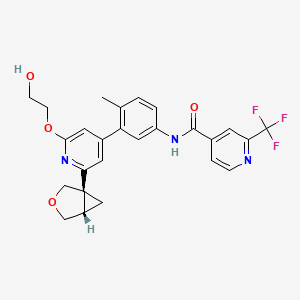

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
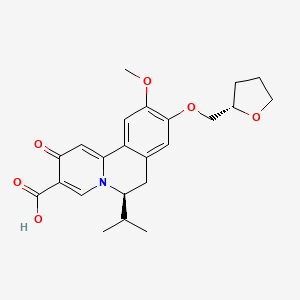
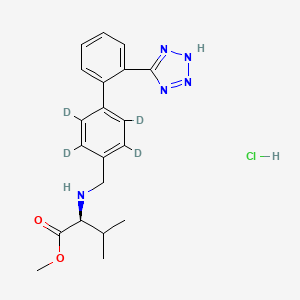
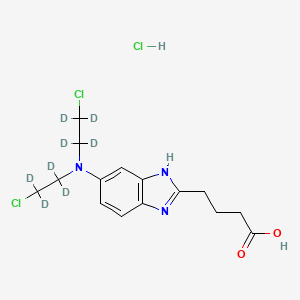

octadec-9-enamide](/img/structure/B12412110.png)

